molecular formula C16H19NO2S B257222 1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate

1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate

Cat. No. B257222
M. Wt: 289.4 g/mol
InChI Key: KGHVRLNTUNWPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is known for its unique chemical structure and has been widely studied for its various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate has been shown to have various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism by which it inhibits their growth. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDACs and does not affect other enzymes in the cell. Additionally, it has been shown to have low toxicity and does not cause significant side effects in animal models. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate. One potential direction is the development of more effective synthesis methods that can yield higher purity and yield. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases. Finally, the development of more effective delivery methods for this compound could improve its efficacy in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate is a unique chemical compound that has gained significant attention for its potential applications in scientific research. This compound has been studied extensively for its various biochemical and physiological effects and has shown promise in the treatment of cancer and inflammatory diseases. Further studies are needed to explore its potential applications and to develop more effective delivery methods.

Synthesis Methods

The synthesis of 1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride, which results in the formation of thiophene-2-carbonyl chloride. This intermediate product is then reacted with N-benzyl-N-methylamine to form the corresponding amide. Finally, the amide is reacted with isobutyl chloroformate to yield the desired product.

Scientific Research Applications

1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate has been used extensively in scientific research due to its potential applications in various fields. This compound has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. Additionally, it has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

Product Name

1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

1-[benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate

InChI

InChI=1S/C16H19NO2S/c1-13(19-16(18)15-9-6-10-20-15)11-17(2)12-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3

InChI Key

KGHVRLNTUNWPCB-UHFFFAOYSA-N

SMILES

CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CS2

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CS2

Origin of Product

United States

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